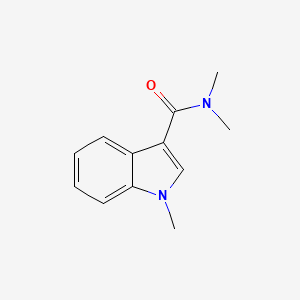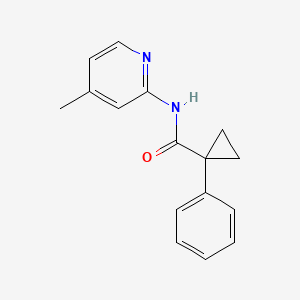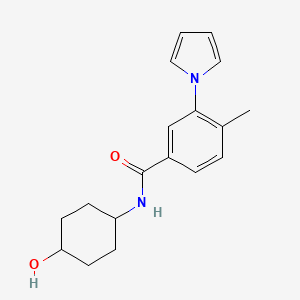
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known by its chemical name, PTP1B inhibitor IX.
Mecanismo De Acción
The mechanism of action of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide involves the inhibition of PTP1B. This compound binds to the active site of PTP1B and prevents it from dephosphorylating insulin receptor substrate-1 (IRS-1), which leads to the activation of the insulin signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have demonstrated that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is its potential as a PTP1B inhibitor. This compound has shown promising results in preclinical studies and may have therapeutic potential for the treatment of type 2 diabetes and obesity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide. One area of research is the development of more potent and selective PTP1B inhibitors that can be used as therapeutic agents for the treatment of type 2 diabetes and obesity. Another area of research is the investigation of the potential applications of this compound in other fields, such as cancer research and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound in different experimental settings.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies for its potential applications as a PTP1B inhibitor. This compound has the potential to be used as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further research is needed to fully elucidate the mechanism of action and the biochemical and physiological effects of this compound in different experimental settings.
Métodos De Síntesis
The synthesis of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with 1,3-diaminopropane to form a Schiff base. This Schiff base is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the desired compound.
Aplicaciones Científicas De Investigación
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide has been extensively studied for its potential applications as a PTP1B inhibitor. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been identified as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.
Propiedades
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(20-11-6-12-25-14-7-2-1-3-8-14)13-17-15-9-4-5-10-16(15)19(24)22-21-17/h1-5,7-10H,6,11-13H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDOXXUEFILMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCNC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)




![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)
![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)